Carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves multiple steps. One common method includes the reaction of carbamoyl chlorides with alcohols. Another approach is the addition of alcohols to isocyanates, which is a widely used method for preparing carbamate esters . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include various biochemical processes that are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
What sets carbamic acid, tetrathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester apart from similar compounds is its unique tetrathiobis(methyl) group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
78081-81-9 |
---|---|
Molecular Formula |
C24H28N2O6S4 |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]tetrasulfanyl]-N-methylcarbamate |
InChI |
InChI=1S/C24H28N2O6S4/c1-23(2)13-15-9-7-11-17(19(15)31-23)29-21(27)25(5)33-35-36-34-26(6)22(28)30-18-12-8-10-16-14-24(3,4)32-20(16)18/h7-12H,13-14H2,1-6H3 |
InChI Key |
UNWUSANDPQUHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSSSN(C)C(=O)OC3=CC=CC4=C3OC(C4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.